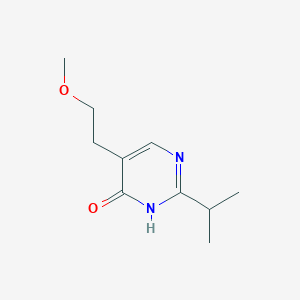![molecular formula C15H21BrN2O2 B11790105 Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate typically involves multiple steps. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the starting materials may include a brominated aromatic compound and a suitable amine. The reaction is often carried out in the presence of a base and a solvent such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of substituted benzodiazepines.
Aplicaciones Científicas De Investigación
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to sedative and anxiolytic effects, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one: This compound shares a similar benzodiazepine core structure but differs in the substituents attached to the ring.
7,8-Dibromo-3-tert-butyl-1,2,4-triazin-5-one: Another brominated compound with a different heterocyclic structure.
Uniqueness
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
tert-butyl 7-bromo-9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-10-7-12(16)8-11-9-18(6-5-17-13(10)11)14(19)20-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3 |
Clave InChI |
JQAYIPAYPDODLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NCCN(C2)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)





![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)

![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)
![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)



